2-(2-Cyclohexylethyl)piperidine hydrochloride
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Overview
Description
2-(2-Cyclohexylethyl)piperidine hydrochloride is a chemical compound that belongs to the class of piperidine derivatives Piperidine is a six-membered heterocyclic amine, and its derivatives are widely used in various fields, including medicinal chemistry, organic synthesis, and industrial applications
Mechanism of Action
Target of Action
The primary target of 2-(2-Cyclohexylethyl)piperidine hydrochloride is the cyclooxygenase (COX) enzymes . These enzymes play a crucial role in the conversion of arachidonic acid into thromboxane, prostaglandins (PGE2), and prostacyclin .
Mode of Action
The compound interacts with its targets, the COX enzymes, and suppresses their activity . This suppression results in a decrease in the production of thromboxane, prostaglandins, and prostacyclin .
Biochemical Pathways
The suppression of COX enzymes affects the arachidonic acid pathway . This pathway is responsible for the production of various eicosanoids, including thromboxane, prostaglandins, and prostacyclin . The downstream effects of this suppression include a reduction in inflammation and pain, as these eicosanoids are involved in the inflammatory response .
Result of Action
The molecular and cellular effects of this compound’s action include a reduction in the production of eicosanoids, leading to a decrease in inflammation and pain . In particular, compounds similar to this compound have shown significant inhibition of COX-1 and COX-2 enzymes, leading to a decrease in inflammation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Cyclohexylethyl)piperidine hydrochloride typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method is the N-heterocyclization of primary amines with diols, catalyzed by a Cp*Ir complex . Another method involves the one-pot preparation of cyclic amines via efficient chlorination of amino alcohols using thionyl chloride (SOCl2) . Additionally, microwave irradiation can be used for the cyclocondensation of alkyl dihalides and primary amines in an alkaline aqueous medium .
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactions and scalable processes. For example, a practical continuous flow reaction of N-(tert-butylsulfinyl)-bromoimine with Grignard reagents provides various enantioenriched α-substituted piperidines in good yields and high diastereoselectivities . This method showcases the utility of continuous flow reactions for large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-(2-Cyclohexylethyl)piperidine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Substitution: The compound can participate in substitution reactions, including nucleophilic and electrophilic substitutions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Hydrogenation can be performed using hydrogen gas (H2) in the presence of catalysts like Rh/C or RuCl3·xH2O.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce fully saturated piperidine derivatives.
Scientific Research Applications
2-(2-Cyclohexylethyl)piperidine hydrochloride has a wide range of scientific research applications, including:
Comparison with Similar Compounds
2-(2-Cyclohexylethyl)piperidine hydrochloride can be compared with other similar compounds, such as:
Piperine: An alkaloid with a piperidine nucleus, known for its antioxidant and anti-inflammatory properties.
Matrine: A piperidine alkaloid with antiviral and anticancer activities.
Evodiamine: Another piperidine alkaloid with antiproliferative effects.
The uniqueness of this compound lies in its specific structural features and potential applications in various fields. Its cyclohexylethyl group may confer distinct physicochemical properties and biological activities compared to other piperidine derivatives.
Conclusion
This compound is a versatile compound with significant potential in scientific research and industrial applications. Its unique structural features, diverse chemical reactivity, and wide range of applications make it an important compound in the field of chemistry, biology, medicine, and industry.
Properties
IUPAC Name |
2-(2-cyclohexylethyl)piperidine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H25N.ClH/c1-2-6-12(7-3-1)9-10-13-8-4-5-11-14-13;/h12-14H,1-11H2;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCROXSLBLDVPJA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CCC2CCCCN2.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H26ClN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00607775 |
Source
|
Record name | 2-(2-Cyclohexylethyl)piperidine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00607775 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.80 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
60601-60-7 |
Source
|
Record name | 2-(2-Cyclohexylethyl)piperidine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00607775 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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